2-(2,4-dichlorophenoxy)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]acetamide
Description
Properties
Molecular Formula |
C17H15Cl2N3O4S |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]acetamide |
InChI |
InChI=1S/C17H15Cl2N3O4S/c18-11-5-6-14(13(19)9-11)26-10-16(23)20-7-8-21-17-12-3-1-2-4-15(12)27(24,25)22-17/h1-6,9H,7-8,10H2,(H,20,23)(H,21,22) |
InChI Key |
GQBAOZRKIPKRKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)NS2(=O)=O |
Origin of Product |
United States |
Preparation Methods
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents | Conditions | Yield* |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2,4-Dichlorophenol, NaOH | Reflux, 8h | 82% |
| 2 | Acyl chloride formation | SOCl₂, DMF | Reflux, 2h | 95% |
| 3 | Oxidative cyclization | H₂SO₄/H₂O₂ | 0–5°C, 4h | 68% |
| 4 | Amine functionalization | Ethylenediamine, TEA | 60°C, 12h | 75% |
| 5 | Amide coupling | Triethylamine, DCM | RT, 6h | 73% |
*Yields based on analogous reactions in.
Analytical Characterization
- FT-IR : Peaks at 1672 cm⁻¹ (amide C=O), 1330 cm⁻¹ (S=O), 1160 cm⁻¹ (C–O).
- ¹H NMR (DMSO-d₆) : δ 10.60 (s, 1H, NH), 8.03 (d, 1H, Ar–H), 4.28 (s, 2H, SCH₂), 3.45 (m, 4H, NHCH₂CH₂NH).
- EI-MS : m/z 454 [M⁺], 208 [C₇H₅Cl₂O₂].
Industrial-Scale Considerations
- Cost Efficiency : Use of 1,4-dioxane as a reusable solvent reduces waste.
- Safety : SOCl₂ handling requires strict anhydrous conditions and PPE.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .
Comparison with Similar Compounds
Key Structural Differences
*Hypothesized based on structural analogs ().
Anticonvulsant and Pharmacologically Active Analogues
- N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide (): Features a quinazolinone ring instead of benzothiazol. Exhibits anticonvulsant activity via GABA receptor modulation, suggesting the target compound’s benzothiazol group may confer similar neuroactivity .
- COVPDB856 (2-(3,4-Dichlorophenyl)-N-(2-{[2-(dimethylamino)ethyl]disulfanyl}ethyl)acetamide): Contains a disulfide moiety, enabling redox-dependent interactions absent in the target compound. Used in covalent inhibitor studies .
Activity Comparison
- Target Compound: The benzothiazol sulfonamide may enhance solubility and binding to neurological targets (e.g., ion channels) compared to quinazolinone derivatives.
Crystallographic and Conformational Analysis
- 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide () : Three conformers in the asymmetric unit with dihedral angles between dichlorophenyl and pyrazolyl rings (54.8°–77.5°). The target compound’s benzothiazol group may enforce rigidity, reducing conformational variability compared to pyrazolyl analogs .
Physical Property Implications
- Solubility : The benzothiazol sulfonamide in the target compound could improve water solubility versus purely hydrophobic substituents (e.g., pyridinyl in Compound 533).
- Stability : The sulfonamide group may enhance metabolic stability compared to esters or disulfides (e.g., COVPDB856) .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]acetamide is a synthetic derivative that exhibits a range of biological activities. Its structural components suggest potential interactions with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into key structural components:
- Dichlorophenoxy group : Known for its herbicidal properties.
- Benzothiazole moiety : Frequently associated with antimicrobial and anticancer activities.
- Acetamide linkage : Common in many pharmacologically active compounds.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets:
- σ1 Receptor Modulation : The compound has been shown to exhibit affinity for sigma receptors, particularly σ1 receptors, which are involved in neuroprotection and modulation of pain pathways. High selectivity for σ1 over σ2 receptors has been reported (Ki = 42 nM) .
- Cytotoxic Effects : Studies indicate that derivatives of benzothiazole, similar to this compound, possess selective cytotoxicity against tumorigenic cell lines while sparing normal cells . This suggests potential applications in cancer therapeutics.
- Antioxidant Activity : The structural features of the compound may confer antioxidant properties, which are beneficial in mitigating oxidative stress-related damage in cells .
In Vitro Studies
In vitro evaluations have demonstrated that the compound exhibits significant biological activity:
- Antinociceptive Effects : In animal models, the compound administered through various routes showed a reduction in formalin-induced nociception, indicating potential analgesic properties .
- Cytotoxicity Assays : Compounds similar to this one have been tested against various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the micromolar range against specific tumorigenic lines like MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
Data Table: Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthetic yield of 2-(2,4-dichlorophenoxy)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]acetamide?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Oxidation steps : Use hydrogen peroxide (H₂O₂) to convert intermediates (e.g., 2-thioxo-quinazolinones to 2,4-dioxo derivatives) with strict control of reaction time (12–24 hrs) and temperature (60–80°C) to prevent over-oxidation .
- Coupling reactions : Employ N,N′-carbonyldiimidazole (CDI) for activating carboxylic acids, ensuring anhydrous conditions to avoid side reactions. Use 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide as a coupling partner in DMF at 50–60°C for 6–8 hrs .
- Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and isolate via column chromatography. Yields >70% are achievable with optimized stoichiometry (1:1.5 molar ratio of acid chloride to amine) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to confirm regiochemistry and substitution patterns. Key signals include:
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 496.02).
- Elemental Analysis : Validate C, H, N, S, and Cl content (e.g., ±0.3% deviation from theoretical values) .
Advanced: How can computational methods improve reaction design for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and optimize reaction pathways for benzothiazole-acetamide derivatives. Focus on substituent effects (e.g., Cl vs. F) on electronic properties .
- Reaction Path Search : Apply tools like GRRM or AFIR to identify low-energy intermediates, reducing trial-and-error in synthesis. For example, predict optimal conditions for cyclization steps involving 1,2-benzothiazol-3-amine .
- Machine Learning : Train models on PubChem data to correlate substituent positions (e.g., 2,4-dichlorophenoxy) with bioactivity, guiding targeted synthesis .
Advanced: How to resolve contradictions in reported biological activity data (e.g., anticonvulsant vs. neurotoxic effects)?
Methodological Answer:
- Dose-Response Studies : Perform in vivo assays (e.g., maximal electroshock test in rodents) with rigorous dose ranges (1–100 mg/kg) to identify therapeutic windows .
- Target Profiling : Use SPR or ITC to measure binding affinity to γ-aminobutyric acid (GABA) receptors versus off-target proteins (e.g., sodium channels).
- Metabolite Analysis : Conduct LC-MS to identify degradation products (e.g., free dichlorophenol) that may contribute to toxicity .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Solvent Pair Screening : Test mixtures like ethanol/water (70:30) or acetonitrile/dichloromethane (1:2) for solubility-temperature gradients.
- Crystallization Conditions : Slow cooling (0.5°C/min) from 60°C to 4°C yields needle-like crystals suitable for X-ray diffraction. Purity >98% is achievable with two recrystallization cycles .
Advanced: How to design SAR studies for benzothiazole-acetamide derivatives targeting specific enzymes?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified dichlorophenoxy groups (e.g., 3-F, 4-OMe) and benzothiazole sulfonamide moieties. Prioritize R-groups with Hammett σ values between -0.5 and +0.5 for balanced electronic effects .
- Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition of prolyl oligopeptidase. IC₅₀ values <10 µM indicate high potency .
- Docking Simulations : Perform AutoDock Vina studies with PDB structures (e.g., 3F6K) to prioritize derivatives with favorable binding poses .
Basic: What safety protocols are essential during synthesis and handling?
Methodological Answer:
- Ventilation : Use fume hoods for reactions involving chloroacetyl chloride or DMF to prevent inhalation exposure .
- PPE : Wear nitrile gloves and goggles; dichlorophenoxy intermediates are skin irritants.
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .
Advanced: How to address solubility challenges in in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute with PBS containing 0.1% Tween-80.
- Nanoparticle Formulation : Use PLGA nanoparticles (100–200 nm, prepared via emulsion-solvent evaporation) to enhance aqueous dispersion without altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
